Cas no 2138261-95-5 (1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-)
1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-
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- Inchi: 1S/C11H20N2O2/c1-15-7-2-10(14)13-5-3-11(4-6-13)8-12-9-11/h12H,2-9H2,1H3
- InChI Key: OXSJYLBWIXEWNS-UHFFFAOYSA-N
- SMILES: C(N1CCC2(CNC2)CC1)(=O)CCOC
1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377177-0.05g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 0.05g |
$924.0 | 2023-03-02 | ||
| Enamine | EN300-377177-0.1g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 0.1g |
$968.0 | 2023-03-02 | ||
| Enamine | EN300-377177-0.25g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 0.25g |
$1012.0 | 2023-03-02 | ||
| Enamine | EN300-377177-0.5g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 0.5g |
$1056.0 | 2023-03-02 | ||
| Enamine | EN300-377177-1.0g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-377177-2.5g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 2.5g |
$2155.0 | 2023-03-02 | ||
| Enamine | EN300-377177-5.0g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 5.0g |
$3189.0 | 2023-03-02 | ||
| Enamine | EN300-377177-10.0g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}-3-methoxypropan-1-one |
2138261-95-5 | 10.0g |
$4729.0 | 2023-03-02 |
1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-
1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-
Introduction to 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy- (CAS No. 2138261-95-5)
1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-, also known by its CAS registry number 2138261-95-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The presence of a propanone group and a methoxy substituent further adds to its structural complexity and functional diversity.
Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a valuable tool for researchers exploring novel chemical entities with potential bioactivity. The spiro structure of this compound is particularly intriguing due to its ability to create unique steric and electronic environments, which can influence its reactivity and interactions with biological systems.
Structural Insights and Synthesis
The molecular structure of 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy- comprises a spiro ring system where a six-membered ring is fused to a seven-membered ring via a nitrogen atom. The propanone group is attached at the spiro position, while the methoxy group is located on the third carbon of the propanone chain. This arrangement imparts distinct electronic properties to the molecule, making it amenable to various chemical transformations.
The synthesis of this compound typically involves multi-step reactions that include nucleophilic substitutions, condensations, and cyclizations. Recent studies have highlighted the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield high-purity products. These methods not only reduce reaction times but also minimize side reactions, ensuring the integrity of the spiro structure.
Bioactivity and Applications
Research into the bioactivity of 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy- has revealed promising results in several areas. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, recent findings suggest that this compound may exhibit inhibitory activity against histone deacetylases (HDACs), which are key targets in cancer therapy.
Moreover, preliminary pharmacokinetic studies indicate that this compound has moderate solubility in aqueous solutions and acceptable permeability across biological membranes. These properties are advantageous for drug delivery applications, as they enhance bioavailability and reduce systemic toxicity risks.
Another area of interest is its potential application in agrochemicals. Studies have shown that this compound may possess pesticidal activity against certain insect species due to its ability to disrupt key cellular processes.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-/ CAS No. 2138261-95-5 is crucial for its responsible use in industrial and agricultural settings. Recent environmental toxicology studies have assessed its biodegradability under aerobic conditions and found that it undergoes rapid degradation under microbial action.
In terms of safety considerations, acute toxicity studies indicate that this compound exhibits low toxicity when administered via oral or dermal routes. However, chronic exposure studies are currently underway to fully understand its long-term effects on human health and ecosystems.
Conclusion and Future Directions
In summary, 1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-/ CAS No. 2138261-95-5 represents a versatile chemical entity with diverse applications across multiple domains. Its unique spiro structure endows it with intriguing chemical properties that make it an attractive candidate for further research.
Future studies should focus on optimizing its bioavailability for therapeutic applications while ensuring minimal environmental impact through sustainable synthesis practices. As research progresses, this compound has the potential to contribute significantly to advancements in drug discovery and agrochemical development.
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